Cas no 16611-15-7 (4-Chloro-2-nitrodiphenylamine)

4-Chloro-2-nitrodiphenylamine structure
4-Chloro-2-nitrodiphenylamine structure
Product Name:4-Chloro-2-nitrodiphenylamine
Numero CAS:16611-15-7
MF:C12H9ClN2O2
MW:248.665061712265
CID:197543
PubChem ID:85511
Update Time:2025-04-19

4-Chloro-2-nitrodiphenylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,4-chloro-2-nitro-N-phenyl-
    • 4-chloro-2-nitro-N-phenylaniline
    • 4-Chloro-2-nitrodiphenylamine
    • N-(4-Chloro-2-nitrophenyl)aniline
    • C.I.10348
    • C.I.Disperse Yellow 26
    • SRA Fast Golden Yellow X
    • DISPERSE YELLOW 26
    • CHEMBL1400151
    • MLS001207612
    • (4-Chloro-2-nitro-phenyl)-phenyl-amine
    • UNII-H52PM8WW87
    • 16611-15-7
    • Benzenamine, 4-chloro-2-nitro-N-phenyl-
    • ghl.PD_Mitscher_leg0.934
    • SMR000504874
    • 2-nitro-g-chlorodiphenylamine
    • EINECS 240-660-9
    • DTXSID40168077
    • Z31199804
    • N-(4-Chloro-2-nitrophenyl)-N-phenylamine
    • H52PM8WW87
    • NS00025435
    • NSC403663
    • AI3-00194
    • NCGC00245007-01
    • NSC 403663
    • C.I. 10348
    • CS-0324226
    • 4-Chloro-2-nitro-N-phenylaniline #
    • HMS2828F07
    • AKOS000622739
    • Diphenylamine, 4-chloro-2-nitro-
    • C.I. Disperse Yellow 26
    • NSC-403663
    • SCHEMBL4943940
    • STK787925
    • Inchi: 1S/C12H9ClN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H
    • Chiave InChI: GYOVQZDXSHTPBS-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=C(C=1)[N+](=O)[O-])NC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 248.03537
  • Massa monoisotopica: 248.035
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 264
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.3
  • Superficie polare topologica: 57.8A^2

Proprietà sperimentali

  • Densità: 1.4±0.1 g/cm3
  • Punto di ebollizione: 366.4±32.0 °C at 760 mmHg
  • Punto di infiammabilità: 175.4±25.1 °C
  • Indice di rifrazione: 1.671
  • PSA: 55.17
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

4-Chloro-2-nitrodiphenylamine Informazioni sulla sicurezza

4-Chloro-2-nitrodiphenylamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
C382525-50mg
4-Chloro-2-nitrodiphenylamine
16611-15-7
50mg
$ 58.00 2023-09-08
TRC
C382525-100mg
4-Chloro-2-nitrodiphenylamine
16611-15-7
100mg
$ 75.00 2023-09-08
TRC
C382525-500mg
4-Chloro-2-nitrodiphenylamine
16611-15-7
500mg
$ 138.00 2023-09-08

4-Chloro-2-nitrodiphenylamine Letteratura correlata

  • 1. The preparation of phenazines by the cyclisation of 2-nitrodiphenylamines
    B. Cross,P. J. Williams,R. E. Woodall J. Chem. Soc. C 1971 2085
  • 2. 906. The synthesis of 1 : 9–9′ : 1′-dicarbazolylene, and related experiments
    A. E. Jean Herbert,Muriel Tomlinson J. Chem. Soc. 1958 4492
  • 3. The excess basicity of alkali metal methoxides in methanol
    Alessandro Bagno,Gianfranco Scorrano,Fran?ois Terrier J. Chem. Soc. Perkin Trans. 2 1990 1017
  • 4. CCCVII.—Syntheses in the carbazole series. The alleged synthesis of 3-nitro-N-ethylcarbazole
    Frederick Robert Storrie,Stanley Horwood Tucker J. Chem. Soc. 1931 2255
  • 5. Mechanism of benzidine and semidine rearrangements. Part XX. Kinetics and products of the acid conversions of 2,2′-dichloro-,4-chloro-, and 4,4′-dichloro-hydrazobenzene
    D. V. Banthorpe,Anthony Cooper J. Chem. Soc. B 1968 618
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